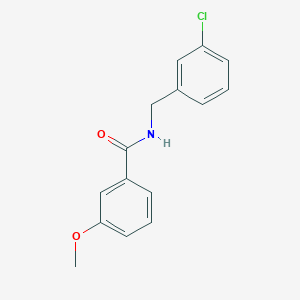![molecular formula C18H21ClO3 B4966884 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene is a chemical compound that belongs to the family of chloro-substituted phenyl ether derivatives. It is also known by the name of 'Metoprolol'. This compound is widely used in the field of medicine as a beta-blocker drug that helps in the treatment of several cardiovascular diseases. The synthesis method of this compound involves several steps and requires the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene involves the inhibition of beta receptors in the heart. This results in a decrease in heart rate and blood pressure, which helps in the treatment of several cardiovascular diseases. The compound also has anti-arrhythmic properties that help in the treatment of irregular heartbeats.
Biochemical and physiological effects:
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several biochemical and physiological effects. The compound acts as a selective beta-blocker that inhibits the activity of beta receptors in the heart. This leads to a decrease in heart rate and blood pressure, which can help in the treatment of several cardiovascular diseases. The compound also has anti-arrhythmic properties that help in the treatment of irregular heartbeats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several advantages and limitations for lab experiments. The compound is widely used in the field of pharmacology and medicine to study the mechanism of action of beta-blocker drugs. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. The compound is also highly reactive and requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of research could focus on the development of new beta-blocker drugs that are more effective and have fewer side effects. Another area of research could focus on the use of this compound in the treatment of other diseases, such as hypertension and anxiety disorders. Additionally, future research could focus on the development of new synthesis methods that are more efficient and environmentally friendly.
In conclusion, 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene is a widely used compound in the field of medicine and pharmacology. The compound has several scientific research applications and is commonly used to study the mechanism of action of beta-blocker drugs. The synthesis method of this compound is a multi-step process that requires careful control of reaction conditions and purification steps. There are several future directions for research on this compound, including the development of new beta-blocker drugs and the use of this compound in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene involves the reaction between 4-ethoxyphenol and 2-chloroethanol in the presence of an acid catalyst. The resulting product is then reacted with 4-methylbenzene-1,2-diol to obtain the final product. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several scientific research applications. It is commonly used in the field of pharmacology and medicine to study the mechanism of action of beta-blocker drugs. The compound is also used in the development of new drugs that can be used in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-13-14(2)5-10-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJPMZAQKEOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)

![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)

![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)